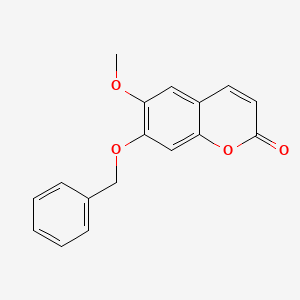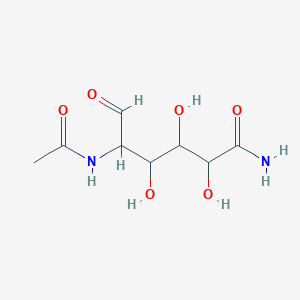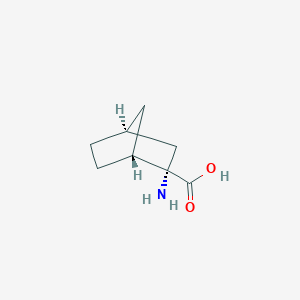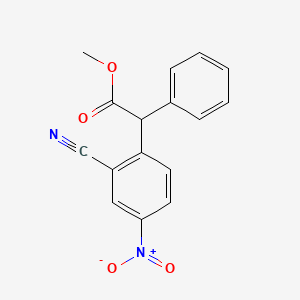![molecular formula C10H10ClN3O2 B12090356 Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-64-7](/img/structure/B12090356.png)
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the reagents and conditions used.
科学的研究の応用
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,7-dimethoxy-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate: This compound has additional methoxy groups, which can influence its reactivity and biological activity.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the fused ring system, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
134044-64-7 |
|---|---|
分子式 |
C10H10ClN3O2 |
分子量 |
239.66 g/mol |
IUPAC名 |
ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-8(11)4-6(2)12-10(14)13-7/h4-5H,3H2,1-2H3 |
InChIキー |
PYDBGUDFAXBQKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-phenylpyridine-3-carboxylate](/img/structure/B12090276.png)



![6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)




![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)

![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)

